4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate
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Overview
Description
4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, thiazole derivatives are studied for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool in drug discovery .
Medicine
Medically, thiazole derivatives have shown promise in treating various diseases, including infections and cancer. Their ability to inhibit specific enzymes and pathways involved in disease progression is a key area of research.
Industry
Industrially, thiazole derivatives are used in the production of dyes, fungicides, and biocides. Their chemical stability and reactivity make them suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
Uniqueness
The uniqueness of 4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate lies in its complex structure, which allows for multiple interactions with biological targets. This complexity enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Properties
Molecular Formula |
C40H53N7O6S2 |
---|---|
Molecular Weight |
792.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(4-oxidomorpholin-4-ium-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C40H53N7O6S2/c1-29(2)38-43-34(27-54-38)25-46(3)39(49)45-36(16-17-47(51)18-20-52-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)53-26-35-24-41-28-55-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49) |
InChI Key |
QWOYZJRAXNISAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CC[N+]2(CCOCC2)[O-])C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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